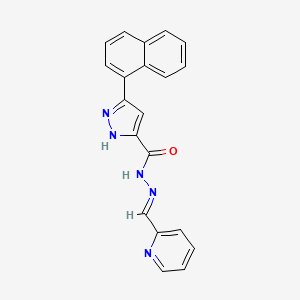

(E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

(E)-3-(naphthalen-1-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-yl hydrazine with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(naphthalen-1-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a pyrazole ring, a naphthalene moiety, and a pyridine ring, which contribute to its diverse chemical properties. The synthesis typically involves the condensation of naphthalen-1-yl hydrazine with pyridine-2-carbaldehyde under reflux conditions in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography techniques.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Condensation of naphthalen-1-yl hydrazine with pyridine-2-carbaldehyde. |

| 2 | Reaction under reflux in ethanol or methanol. |

| 3 | Purification via recrystallization or chromatography. |

Chemistry

In the field of chemistry, (E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, allows for the formation of derivatives with tailored properties.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Research indicates that it may interact with specific molecular targets, leading to inhibition of enzyme activity or modulation of signaling pathways relevant to various diseases.

| Activity | Potential Applications |

|---|---|

| Enzyme Inhibition | Potential treatment for metabolic disorders. |

| Receptor Modulation | Implications in cancer therapy and anti-inflammatory treatments. |

Medicine

In medicinal chemistry, this compound has shown promise in therapeutic applications such as:

- Anti-inflammatory effects: Studies have demonstrated its efficacy in reducing inflammation in animal models.

- Anticancer properties: Preliminary data suggest it may inhibit cancer cell proliferation.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using an acute carrageenan-induced paw edema model in rats. Results indicated significant reduction in edema compared to control groups.

Industry

In industrial applications, this compound is explored for its potential use in developing new materials with specific properties such as luminescence and conductivity. Its unique electronic properties make it suitable for applications in organic electronics.

Wirkmechanismus

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, thereby modulating biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(naphthalen-1-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide analogs: Compounds with slight modifications in the naphthalene or pyridine rings.

Pyrazole derivatives: Compounds with different substituents on the pyrazole ring.

Hydrazide derivatives: Compounds with variations in the hydrazide group.

Uniqueness

(E)-3-(naphthalen-1-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide stands out due to its combination of three distinct aromatic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biologische Aktivität

(E)-3-(naphthalen-1-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound features a complex structure comprising a pyrazole ring, a naphthalene moiety, and a pyridine ring. The synthesis typically involves the condensation of naphthalene-1-carbaldehyde with pyridin-2-ylmethylene hydrazinecarboxamide under reflux conditions in solvents like ethanol or methanol. The resulting product is purified through recrystallization.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, indicating its potential as an enzyme inhibitor , receptor modulator , and therapeutic agent against multiple diseases.

Antioxidant Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antioxidant properties. In vitro assays using DPPH radical scavenging, nitric oxide scavenging, and superoxide radical scavenging have shown that these compounds can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | Hep-2 | 17.82 |

These results indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells through specific molecular interactions .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also noteworthy. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds with similar structures have been tested against carrageenan-induced edema models, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .

The mechanism by which this compound exerts its biological effects involves binding to specific targets such as enzymes or receptors. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors linked to cancer cell signaling. The precise molecular interactions depend on the structural characteristics of the compound and the biological context .

Case Studies and Research Findings

A notable study highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The findings revealed significant antioxidant activity and potential for further development as an anticancer agent. Molecular docking studies indicated strong binding affinities at active sites of target enzymes, supporting the observed biological activities .

Eigenschaften

IUPAC Name |

3-naphthalen-1-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(25-22-13-15-8-3-4-11-21-15)19-12-18(23-24-19)17-10-5-7-14-6-1-2-9-16(14)17/h1-13H,(H,23,24)(H,25,26)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWANDJULQUFZ-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.